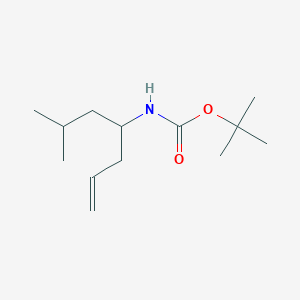

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is a chemical compound that belongs to the class of organic compounds known as Boc-protected amines . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is a widely used functionality for the protection of amine groups .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .Molecular Structure Analysis

The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis

The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用

Catalyst-free Chemoselective N-tert-butyloxycarbonylation of Amines in Water

This research demonstrates a catalyst-free method for N-tert-butyloxycarbonylation (N-t-Boc) of amines in water, producing N-t-Boc derivatives chemoselectively without side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. This method is significant for generating optically pure N-t-Boc derivatives from chiral amines, esters of alpha-amino acids, and beta-amino alcohol, showcasing the potential for N-Boc chemistry in synthesizing protected amine derivatives for further synthetic applications (Chankeshwara & Chakraborti, 2006).

Chemoselective N-Boc Protection of Amines Catalyzed by Bronsted Acidic Ionic Liquid

This study reports the efficient and chemoselective N-Boc protection of various amines using a Bronsted acidic ionic liquid catalyst. The method is noteworthy for its mild, solvent-free conditions and high product yields, demonstrating the utility of ionic liquids in facilitating N-Boc protection reactions. Such approaches are crucial for preparing N-Boc amines, which are key intermediates in synthetic chemistry (Sunitha et al., 2008).

Sustainable N-Boc Deprotection Using Brønsted Acidic Deep Eutectic Solvent

Research into greener methods for N-Boc deprotection led to the development of an efficient and sustainable method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent. This approach offers advantages in terms of environmental sustainability, simplicity, and reaction efficiency, providing a useful alternative to traditional deprotection methods (Procopio et al., 2022).

Efficient Heterogeneous and Recyclable Catalysis for N-tert-Butoxycarbonylation

A study highlights the use of commercially available heteropoly acid H3PW12O40 as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This methodology underscores the importance of developing catalytic systems that are not only effective but also recyclable and environmentally friendly (Heydari et al., 2007).

作用機序

The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Safety and Hazards

将来の方向性

A recent paper describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This could potentially be applied to “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” and other similar compounds in the future .

特性

IUPAC Name |

tert-butyl N-(6-methylhept-1-en-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEICRCCYRJRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)

![2-(3-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644766.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)

![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)

![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)

![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)